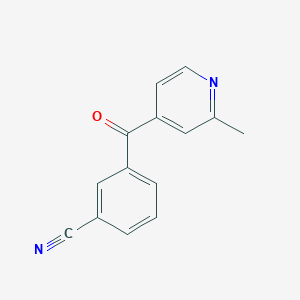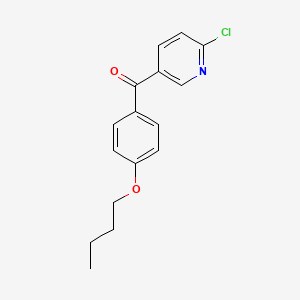
2-Chloro-5-(3-methylbenzoyl)pyridine
説明
“2-Chloro-5-(3-methylbenzoyl)pyridine”, also known as CMP, is a heterocyclic organic compound. It has a molecular formula of C13H10ClNO and a molecular weight of 231.68 .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-5-(3-methylbenzoyl)pyridine” were not found, a related compound, “2,3-dichloro-5-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-methylbenzoyl)pyridine” consists of a pyridine ring substituted with a chlorine atom at the 2-position and a 3-methylbenzoyl group at the 5-position .
Physical And Chemical Properties Analysis
The predicted boiling point of “2-Chloro-5-(3-methylbenzoyl)pyridine” is 387.2±37.0 °C and its predicted density is 1.225±0.06 g/cm3 . The predicted pKa value is -2.36±0.10 .
科学的研究の応用
Fluorescent Probes for Mercury Ion
- A study conducted by Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives, which include compounds structurally related to 2-Chloro-5-(3-methylbenzoyl)pyridine. These compounds demonstrated efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Crystal Structure and Computational Studies
- Shen et al. (2012) synthesized pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, closely related to 2-Chloro-5-(3-methylbenzoyl)pyridine. These compounds were characterized using NMR, IR spectroscopy, and X-ray diffraction. They also conducted density-functional-theory (DFT) calculations for these compounds (Shen et al., 2012).
Synthesis of Luminescent Complexes
- Research by Tulloch et al. (2001) and Li et al. (2012) involved the synthesis of complexes using pyridine-functionalized ligands, which are closely related to 2-Chloro-5-(3-methylbenzoyl)pyridine. These complexes showed potential applications in luminescent properties, significant in the field of materials science (Tulloch et al., 2001), (Li et al., 2012).
Cytotoxic Properties
- Wang and Shi (2011) studied the cytotoxic properties of a mononuclear silver(I) complex, which includes a compound structurally similar to 2-Chloro-5-(3-methylbenzoyl)pyridine. The research highlighted the potential biomedical applications of these compounds (Wang & Shi, 2011).
Catalytic Activities in Organic Synthesis
- Research by Akkoç et al. (2016) and others explored the synthesis and catalytic activities of complexes involving pyridine derivatives. These studies contribute to the understanding of the role of such compounds in facilitating organic reactions (Akkoç et al., 2016).
Antibacterial Activity
- Song et al. (2017) synthesized and evaluated the antibacterial activities of various 1,3,4-oxadiazole thioether derivatives, including those containing 2-chloro-5-methylene pyridine. This study provides insights into the potential of these compounds in antibacterial applications (Song et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-3-2-4-10(7-9)13(16)11-5-6-12(14)15-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVBDHYCJXHSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244008 | |
| Record name | (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylbenzoyl)pyridine | |
CAS RN |
1187167-83-4 | |
| Record name | (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)









